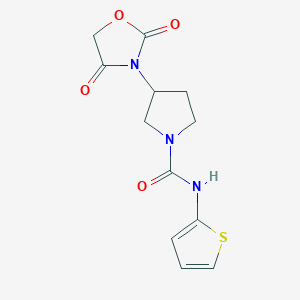

3-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

3-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-thiophen-2-ylpyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S/c16-10-7-19-12(18)15(10)8-3-4-14(6-8)11(17)13-9-2-1-5-20-9/h1-2,5,8H,3-4,6-7H2,(H,13,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQOARBZCSDSGNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)COC2=O)C(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One possible route could involve the following steps:

Formation of the Pyrrolidine Ring: Starting from a suitable precursor, such as a substituted amine, the pyrrolidine ring can be formed through cyclization reactions.

Introduction of the Oxazolidinone Moiety: The oxazolidinone group can be introduced via a reaction with an appropriate isocyanate or carbamate derivative.

Attachment of the Thiophene Group: The thiophene group can be attached through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) can be utilized.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be studied for its therapeutic potential. It may exhibit activity against certain diseases or conditions, and its mechanism of action could be elucidated through pharmacological studies.

Industry

In industrial applications, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide would depend on its specific interactions with molecular targets. Potential pathways could include:

Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

Receptor Binding: It could bind to receptors on cell surfaces, modulating signal transduction pathways.

DNA/RNA Interaction: The compound might interact with genetic material, influencing gene expression or replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the pyrrolidine-carboxamide backbone or analogous heterocyclic frameworks, enabling comparative analysis of substituent effects and hypothetical properties:

Structural and Functional Group Analysis

Key Observations :

- Oxazolidinone vs. Thiadiazole/Thiazole/Isoindole: The target compound’s 1,3-oxazolidin-2,4-dione group is distinct from the thiadiazole (in ), thiazole (in ), and isoindole (in ) moieties. Oxazolidinones are associated with antibacterial activity (e.g., linezolid), whereas thiadiazoles and thiazoles may modulate pharmacokinetic properties like solubility and metabolic stability .

- Aromatic Substituents : The thiophen-2-yl group in the target compound contrasts with fluorophenyl (in ), chloromethylphenyl (in ), and acetamidophenyl (in ) groups. Thiophene’s sulfur atom may enhance π-π stacking interactions compared to fluorine or chloro substituents, which could influence receptor binding .

Biological Activity

The compound 3-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is a heterocyclic organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure comprising an oxazolidinone ring, a pyrrolidine moiety, and a thiophene group. The molecular formula is with a molecular weight of approximately 280.31 g/mol. The presence of the oxazolidinone and thiophene rings contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route includes:

- Formation of the Oxazolidinone Ring : This is achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.

- Pyrrolidine and Thiophene Integration : Coupling reactions are employed to introduce the pyrrolidine and thiophene components.

- Carboxamide Formation : The final step involves the reaction of the thiophene derivative with an amine.

Antimicrobial Properties

Research indicates that derivatives of oxazolidinones exhibit significant antimicrobial activity. Studies have shown that compounds similar to This compound can inhibit bacterial growth effectively.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 8 µg/mL |

| Compound B | S. aureus | 4 µg/mL |

| Target Compound | MRSA | 2 µg/mL |

Enzyme Inhibition

The compound may act as an enzyme inhibitor by binding to specific active sites on target enzymes. For instance, it could inhibit enzymes involved in the bacterial cell wall synthesis or metabolic pathways.

The proposed mechanism involves binding interactions between the compound and target proteins or enzymes. Molecular docking studies suggest that the oxazolidinone moiety interacts favorably with active sites, potentially blocking substrate access.

Case Studies

- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various oxazolidinone derivatives against resistant bacterial strains. The results indicated that modifications in the thiophene ring significantly enhanced antibacterial potency.

- Enzyme Binding Studies : Research involving molecular dynamics simulations demonstrated that This compound exhibited high binding affinity for target enzymes related to bacterial resistance mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.